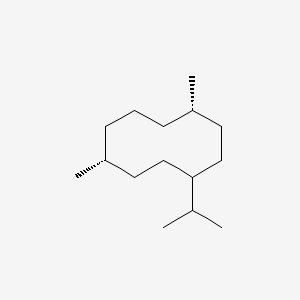

Germacrane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H30 |

|---|---|

Molecular Weight |

210.4 g/mol |

IUPAC Name |

(1S,7R)-1,7-dimethyl-4-propan-2-ylcyclodecane |

InChI |

InChI=1S/C15H30/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h12-15H,5-11H2,1-4H3/t13-,14+,15? |

InChI Key |

IBMAYSYTZAVZPY-YIONKMFJSA-N |

SMILES |

CC1CCCC(CCC(CC1)C(C)C)C |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](CCC(CC1)C(C)C)C |

Canonical SMILES |

CC1CCCC(CCC(CC1)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

what is the basic structure of the germacrane skeleton

An In-depth Technical Guide to the Germacrane Skeleton

Introduction

Germacranes are a significant class of sesquiterpenoids characterized by a ten-membered cyclodecane (B1584694) ring. They are key intermediates in the biosynthesis of a vast array of other bicyclic sesquiterpenes, such as eudesmanes and guaianes.[1] First isolated and identified from various plant species, this compound-type sesquiterpenoids, including germacrene A, B, C, D, and E, exhibit a range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties, making them of considerable interest to researchers in natural product chemistry and drug development.[2][3] The conformational flexibility of the ten-membered ring is a defining characteristic of the this compound skeleton, leading to complex stereochemistry and reactivity that governs its biological function and biosynthetic fate.

Core Structure and Nomenclature

The fundamental this compound skeleton is a cyclodecane ring substituted with a methyl group at C4, an isopropyl group at C7, and a methyl group at C10, according to standard terpenoid numbering.[4][5] The name "this compound" refers to this saturated parent hydrocarbon, while the more commonly occurring natural products are unsaturated derivatives known as germacrenes (containing double bonds) or functionalized variants like germacrones (containing a ketone group).

Caption: Fig. 1: Basic numbered this compound skeleton.

Conformational Analysis

A critical feature of the this compound skeleton is the conformational flexibility of the 10-membered ring. Due to a low barrier to ring inversion, this compound derivatives in solution often exist as a dynamic equilibrium of multiple, NMR-distinguishable conformers at room temperature or below.[6] For instance, (+)-germacrene A, a key biosynthetic intermediate, has been shown by variable-temperature NMR spectroscopy to exist as three primary conformers.[6] These conformers arise from the different possible orientations ('Up' or 'Down') of the methyl groups at C4 and C10 relative to the ring's average plane. The relative populations of these conformers can influence the molecule's reactivity and subsequent biosynthetic transformations, such as the Cope rearrangement to form elemene-type sesquiterpenes.[7]

Caption: Fig. 2: Conformational equilibrium of Germacrene A.

Quantitative Structural Data

Precise geometric parameters for the this compound skeleton are best obtained from single-crystal X-ray diffraction studies. While the flexible nature of the ring means these parameters can vary significantly between different derivatives and conformers, data from a specific, rigid derivative provides a valuable reference. The following table summarizes selected bond lengths for germacrone (B1671451) type II, as determined by a 2024 single-crystal X-ray study.[8][9]

| Bond | Length (Å) | Bond Type | Description |

| O1–C1 | 1.2144 (9) | C=O | Carbonyl group |

| C1–C2 | 1.501 (1) | C(sp²)-C(sp³) | Bond adjacent to carbonyl |

| C2–C3 | 1.5221 (10) | C(sp³)-C(sp³) | Saturated carbon-carbon bond |

| C4–C5 | 1.3387 (11) | C=C | Endocyclic double bond |

| C5–C6 | 1.5121 (11) | C(sp²)-C(sp³) | Saturated bond adjacent to double bond |

| C7–C8 | 1.5002 (10) | C(sp³)-C(sp³) | Saturated carbon-carbon bond |

| C9–C10 | 1.5207 (10) | C(sp³)-C(sp³) | Saturated carbon-carbon bond |

| C1–C10 | 1.5292 (10) | C(sp²)-C(sp³) | Ring closure bond |

| C13–C14 | 1.5015 (11) | C(sp³)-C(sp³) | Isopropyl group C-C bond |

Table 1: Selected bond lengths from the crystal structure of germacrone type II. Data from Meurer et al., 2024.[8][9] Note: Standard deviations are in parentheses.

Biosynthesis

The biosynthesis of the this compound skeleton begins with the acyclic C15 precursor, farnesyl diphosphate (B83284) (FPP).[10] A terpene synthase enzyme, specifically a germacrene A synthase (GAS), catalyzes the ionization of FPP by removing the diphosphate group. This generates a farnesyl carbocation, which then undergoes an intramolecular cyclization (C1 attacks C10) to form the 10-membered ring and a germacryl cation intermediate. A subsequent proton elimination, typically from C12, yields germacrene A.[11] This monocyclic intermediate is then a crucial branching point, serving as the substrate for further enzymatic cyclizations to produce bicyclic sesquiterpenoids like eudesmanes and guaianes.[1][12]

Caption: Fig. 3: Biosynthesis of Germacrene A and subsequent cyclizations.

Experimental Protocols

The structural elucidation of novel this compound sesquiterpenoids relies on a combination of isolation and spectroscopic techniques.

Caption: Fig. 4: General workflow for this compound structure elucidation.

Isolation and Purification Protocol

This generalized protocol is based on methods for isolating sesquiterpenoids from plant tissues.[13][14]

-

Extraction: Air-dried and powdered plant material (e.g., 500 g) is exhaustively extracted at room temperature with a solvent such as methanol (B129727) (MeOH) or a hexane/ethyl acetate (B1210297) mixture. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning (Optional): The crude MeOH extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to pre-fractionate the components. Sesquiterpenes typically concentrate in the less polar fractions.

-

Initial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel column. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing polarity with another solvent (e.g., ethyl acetate or acetone), is used to separate the extract into several sub-fractions.

-

Fine Purification: Sub-fractions showing promising profiles on TLC are further purified using preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) or normal-phase column, to yield pure compounds.

NMR Spectroscopy for Structure Elucidation

NMR is the most powerful tool for determining the planar structure and relative stereochemistry of germacranes.[15][16][17]

-

Sample Preparation: 1-5 mg of the pure compound is dissolved in ~0.6 mL of a deuterated solvent (typically CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings (J-couplings), which helps define proton-proton connectivity.

-

¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing vicinal proton relationships and tracing out carbon chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2-3 bonds away. This is crucial for connecting spin systems across quaternary carbons and heteroatoms, assembling the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), which is essential for determining the relative stereochemistry and conformational preferences of the molecule.

-

Single-Crystal X-ray Diffraction

For compounds that can be crystallized, X-ray diffraction provides unambiguous determination of the molecular structure and absolute configuration.[18]

-

Crystallization: High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Crystals are grown typically by slow evaporation of the solvent at a constant temperature.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to optimize atomic positions, leading to a final, highly accurate molecular structure.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H30 | CID 9548707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Germacrene D (FDB003856) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Redetermination of germacrone type II based on single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. research.wur.nl [research.wur.nl]

- 13. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

Discovery of Novel Germacrane Derivatives from Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment, with its immense biodiversity, continues to be a prolific source of novel natural products with significant therapeutic potential. Among these, germacrane sesquiterpenoids, a class of ten-membered ring isoprenoids, have garnered considerable attention due to their diverse chemical structures and wide range of biological activities. This technical guide provides an in-depth overview of recently discovered this compound derivatives from various marine organisms, with a focus on their isolation, structure elucidation, and pharmacological properties.

Newly Discovered this compound Derivatives

Nitrogenous Germacranes from the Marine Sponge Axinyssa n. sp.

Two novel nitrogenous this compound sesquiterpenes, (1Z,4Z)-7αH-11-aminogermacra-1(10),4-diene (1) and N,N'-11-bis[(1Z,4Z)-7αH-germacra-1(10),4-dienyl]urea (2), were isolated from a Thai marine sponge of the genus Axinyssa. The discovery of these compounds is significant as they represent rare examples of nitrogen-containing germacranes.

Table 1: NMR Spectroscopic Data for (1Z,4Z)-7αH-11-aminogermacra-1(10),4-diene (1)

| Position | ¹³C (CD₃OD, 125 MHz) δc, mult. | ¹H (CD₃OD, 500 MHz) δH, mult. (J in Hz) |

| 1 | 129.8, CH | 5.15, d (10.0) |

| 2 | 30.1, CH₂ | 2.20, m |

| 3 | 38.9, CH₂ | 2.15, m |

| 4 | 126.2, C | - |

| 5 | 135.5, CH | 5.35, d (9.5) |

| 6 | 41.2, CH₂ | 2.30, m |

| 7 | 50.1, CH | 1.80, m |

| 8 | 25.9, CH₂ | 1.60, m |

| 9 | 40.5, CH₂ | 2.05, m |

| 10 | 132.1, C | - |

| 11 | 54.2, CH | 3.10, t (6.5) |

| 12 | 20.8, CH₃ | 1.05, d (7.0) |

| 13 | 21.5, CH₃ | 1.08, d (7.0) |

| 14 | 16.2, CH₃ | 1.65, s |

| 15 | 17.8, CH₃ | 1.70, s |

Table 2: Antimicrobial Activity of (1Z,4Z)-7αH-11-aminogermacra-1(10),4-diene (1)

| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 |

| Candida albicans | 25 |

Compound 1 exhibited significant antimicrobial activity against the tested strains, highlighting its potential as a lead for the development of new anti-infective agents. Compound 2 did not show any significant biological activity in the assays performed.

Bicyclogermacrenes from the Soft Coral Capnella sp.

Chemical investigation of a Bornean soft coral, Capnella sp., led to the isolation of two new bicyclogermacrenes, capgermacrene A (3) and capgermacrene B (4)[1][2].

Table 3: ¹³C and ¹H NMR Spectroscopic Data for Capgermacrene A (3) in CDCl₃

| Position | δC (150 MHz) | δH (600 MHz), mult. (J in Hz) |

| 1 | 134.9 | - |

| 2 | 49.8 | 2.06, m |

| 3 | 39.7 | 1.45, m; 1.25, m |

| 4 | 24.9 | 1.98, m; 1.85, m |

| 5 | 124.5 | 5.10, t (7.2) |

| 6 | 41.6 | 2.15, m |

| 7 | 52.3 | 1.65, m |

| 8 | 26.4 | 1.55, m; 1.35, m |

| 9 | 38.9 | 2.05, m; 1.95, m |

| 10 | 133.5 | - |

| 11 | 125.1 | 4.72, s; 4.68, s |

| 12 | 20.9 | 1.75, s |

| 13 | 22.4 | 1.01, d (7.0) |

| 14 | 16.5 | 1.68, s |

| 15 | 17.7 | 1.70, s |

Capgermacrene A (3) demonstrated notable anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1][3].

This compound-type Sesquiterpenoid from the Gorgonian Coral Menella sp.

A new this compound-type sesquiterpenoid, menelloide D (5), was isolated from a Formosan gorgonian coral, Menella sp.[4].

Table 4: ¹³C and ¹H NMR Spectroscopic Data for Menelloide D (5) in CDCl₃

| Position | δC (100 MHz) | δH (400 MHz), mult. (J in Hz) |

| 1 | 129.6 | 4.93, dd (11.0, 5.0) |

| 2 | 29.8 | 2.25, m |

| 3 | 38.7 | 2.18, m |

| 4 | 130.5 | - |

| 5 | 121.3 | 4.41, d (11.0) |

| 6 | 40.1 | 2.35, m |

| 7 | 71.0 | - |

| 8 | 92.8 | - |

| 9 | 39.5 | 2.10, m |

| 10 | 131.3 | - |

| 11 | 45.2 | 2.85, m |

| 12 | 175.6 | - |

| 13 | 21.2 | 1.20, d (7.0) |

| 14 | 15.9 | 1.60, s |

| 15 | 17.5 | 1.65, s |

Menelloide D (5) exhibited a weak inhibitory effect on the release of elastase by human neutrophils[4].

Experimental Protocols

General Experimental Workflow

The isolation and structure elucidation of new this compound derivatives from marine organisms typically follow a standardized workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Capgermacrenes A and B, Bioactive Secondary Metabolites from a Bornean Soft Coral, Capnella sp. [mdpi.com]

- 3. Capgermacrenes A and B, Bioactive Secondary Metabolites from a Bornean Soft Coral, Capnella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menelloides C and D, New Sesquiterpenoids from the Gorgonian Coral Menella sp - PMC [pmc.ncbi.nlm.nih.gov]

Germacrane Sesquiterpenoids: Central Precursors in the Biosynthesis of Diverse Terpene Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrane sesquiterpenoids are a class of C15 isoprenoids characterized by a 10-membered carbocyclic ring. These molecules are not only of interest for their own biological activities but, more significantly, they serve as crucial biosynthetic intermediates for a vast array of other sesquiterpene lactones (STLs), including the eudesmanolides, guaianolides, and germacranolides.[1][2] The remarkable structural diversity of these downstream terpenes, many of which possess significant therapeutic properties, is generated through a series of enzymatic transformations originating from the this compound skeleton. This technical guide provides a comprehensive overview of the biosynthesis of this compound sesquiterpenoids and their role as precursors, with a focus on the key enzymes involved, their quantitative characteristics, and detailed experimental protocols for their study.

Biosynthetic Pathways: From Farnesyl Diphosphate (B83284) to Sesquiterpene Lactones

The biosynthesis of this compound-derived sesquiterpenoids commences with the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP). This process is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically germacrene A synthase (GAS). The resulting (+)-germacrene A is the central intermediate that is subsequently modified by a series of oxidative enzymes, primarily cytochrome P450 monooxygenases (CYPs), to generate the diverse array of sesquiterpene lactones.[3]

Formation of the this compound Skeleton

The initial and committed step in the biosynthesis of many this compound-derived sesquiterpenoids is the conversion of FPP to (+)-germacrene A.[4] This reaction is catalyzed by (+)-germacrene A synthase (GAS), a sesquiterpene cyclase that facilitates a complex carbocation-driven cyclization cascade.

Oxidation of Germacrene A to Costunolide (B1669451)

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications to yield (+)-costunolide, a key germacranolide intermediate.[5] This transformation is a critical branching point in the biosynthesis of numerous other sesquiterpene lactones.[2] Two key cytochrome P450 enzymes are involved in this process: germacrene A oxidase (GAO) and costunolide synthase (COS).

-

Germacrene A Oxidase (GAO): This enzyme, belonging to the CYP71AV subfamily, catalyzes the three-step oxidation of the C12-methyl group of (+)-germacrene A to a carboxylic acid, forming germacrene A acid.[6][7]

-

Costunolide Synthase (COS): This enzyme, a member of the CYP71BL subfamily, hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form (+)-costunolide.[5][8]

Diversification of Sesquiterpene Skeletons from Costunolide

(+)-Costunolide serves as the central precursor for the biosynthesis of a wide variety of other sesquiterpene lactones, including guaianolides and eudesmanolides.[8][9] These transformations are catalyzed by other specific cytochrome P450 enzymes and involve further cyclizations and oxidative modifications of the costunolide backbone. For instance, the conversion of costunolide to guaianolides is initiated by kauniolide (B3029866) synthase, another P450 enzyme.[10]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound-derived sesquiterpenoids.

Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)

| Enzyme Source | Recombinant Host | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference |

| Cichorium intybus (Chicory) | E. coli | FPP | 6.6 | N/A | 8.1 x 10³ nmol h⁻¹ mg⁻¹ protein | [4] |

| Liriodendron chinense | E. coli | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | N/A |

Table 2: Activity of Germacrene A Oxidase (GAO) and Costunolide Synthase (COS)

| Enzyme | Enzyme Source | Recombinant Host | Substrate | Product | Activity Notes | Reference |

| Germacrene A Oxidase (GAO) | Lactuca sativa (Lettuce) | S. cerevisiae | (+)-Germacrene A | Germacrene A acid | Catalyzes three consecutive oxidations. Shows catalytic plasticity by oxidizing other sesquiterpene substrates. | [6][11] |

| Costunolide Synthase (COS) | Cichorium intybus (Chicory) | Cell-free extract | Germacrene A acid | (+)-Costunolide | Dependent on NADPH and O₂. Inhibited by P450 inhibitors. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound sesquiterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of (+)-Germacrene A Synthase (GAS) in E. coli

This protocol describes the expression and purification of a His-tagged GAS enzyme from E. coli.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the GAS gene using PCR with primers containing appropriate restriction sites.

- Ligate the PCR product into a pET series expression vector (e.g., pET-28a) containing an N-terminal His₆-tag.

- Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

- Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

- Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using a desalting column.

Protocol 2: In Vitro Enzyme Assay for (+)-Germacrene A Synthase (GAS)

This protocol describes a method to determine the activity of purified GAS.

1. Reaction Mixture:

- Prepare a reaction mixture in a final volume of 100 µL containing:

- 50 mM MOPSO buffer (pH 7.0)

- 10 mM MgCl₂

- 5 mM DTT

- 10% (v/v) glycerol

- 10 µM (2E,6E)-farnesyl diphosphate (FPP)

- 1-5 µg of purified GAS enzyme

2. Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours.

3. Product Extraction:

- Stop the reaction by adding 100 µL of 0.5 M EDTA.

- Extract the sesquiterpene products by adding 200 µL of n-hexane or pentane (B18724) and vortexing vigorously.

- Centrifuge to separate the phases and collect the organic layer.

- Repeat the extraction step.

4. Analysis:

- Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Heterologous Expression of Cytochrome P450s (GAO and COS) and Reductase in Saccharomyces cerevisiae

This protocol describes the co-expression of a plant P450 and its cognate NADPH-cytochrome P450 reductase (CPR) in yeast.

1. Vector Construction:

- Clone the full-length coding sequences of the P450 (GAO or COS) and the CPR into a yeast expression vector (e.g., pESC series) under the control of inducible promoters (e.g., GAL1 and GAL10).

2. Yeast Transformation:

- Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., WAT11 or BY4741) using the lithium acetate (B1210297) method.

- Select for transformants on appropriate synthetic defined (SD) dropout medium.

3. Protein Expression and Microsome Preparation:

- Grow a starter culture of the transformed yeast in SD dropout medium with glucose at 30°C overnight.

- Inoculate a larger volume of SD dropout medium with galactose to induce protein expression.

- Grow the culture for 48-72 hours at a lower temperature (e.g., 20-25°C).

- Harvest the cells by centrifugation.

- Prepare microsomes by disrupting the cells (e.g., with glass beads) in a suitable buffer and performing differential centrifugation to isolate the microsomal fraction.

Protocol 4: In Vitro Enzyme Assay for Germacrene A Oxidase (GAO) and Costunolide Synthase (COS)

This protocol describes a method to assay the activity of microsomal preparations containing GAO or COS.

1. Reaction Mixture:

- Prepare a reaction mixture in a final volume of 200 µL containing:

- 50 mM potassium phosphate (B84403) buffer (pH 7.5)

- 1 mM NADPH

- Microsomal preparation (containing the P450 and CPR)

- Substrate:

- For GAO: (+)-Germacrene A (typically added in a solvent like ethanol (B145695) or acetone)

- For COS: Germacrene A acid

2. Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours with shaking.

3. Product Extraction:

- Stop the reaction and extract the products using an appropriate organic solvent (e.g., ethyl acetate).

4. Analysis:

- Analyze the extracted products by GC-MS or LC-MS.

Protocol 5: GC-MS Analysis of Sesquiterpenes

This protocol provides general guidelines for the analysis of sesquiterpenes by GC-MS.

1. Gas Chromatograph Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C for 2 min.

- Ramp: 5-10°C/min to 280-300°C.

- Final hold: 5-10 min.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

2. Mass Spectrometer Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Identification:

- Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Visualizations

Biosynthetic Pathway from FPP to Sesquiterpene Lactones

References

- 1. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Biological Investigation of Germacrane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of germacrane sesquiterpenoids and their derivatives, focusing on their natural origins, detailed methodologies for their extraction and purification, and protocols for the investigation of their biological activities. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and Its Derivatives

This compound sesquiterpenoids are a diverse group of natural products predominantly found in the plant kingdom, with notable occurrences in marine organisms and fungi.

Terrestrial Plants

Plants are the most prolific source of germacranes. The Asteraceae family, in particular, is a rich reservoir of these compounds. Species such as chicory (Cichorium intybus), Sigesbeckia orientalis, and various Chrysanthemum species are known to produce a wide array of this compound-type sesquiterpenoids[1][2][3]. For instance, the flowers of Chrysanthemum indicum have been a source for the isolation of new this compound derivatives[4]. The genus Salvia (family Lamiaceae ) also contains species like Salvia scapiformis and Salvia cavaleriei that produce these compounds. The family Zingiberaceae , including medicinal plants like Curcuma xanthorrhiza and Zingiber officinale (ginger), is another significant source of germacranes, notably germacrone[5].

Marine Organisms

The marine environment, particularly soft corals of the genera Sarcophyton and Sinularia, is a source of structurally unique this compound derivatives[6][7][8]. Marine molluscs, through their diet of these corals, can also accumulate and sometimes metabolize these compounds.

Fungi

Fungi, especially endophytic fungi that live within plant tissues, and other plant-associated fungi have been identified as producers of germacranes. For example, Aspergillus niger has been used in the biotransformation of this compound-type sesquiterpenoids[9]. Endophytic fungi from various plant hosts represent a promising and less explored source for novel this compound structures.

Quantitative Data on this compound Yields

The concentration of this compound and its derivatives can vary significantly depending on the source organism, its geographical location, and the extraction method employed. The following table summarizes available quantitative data.

| Natural Source | Compound | Yield/Concentration | Reference |

| Chrysanthemum indicum (flowers) | Various this compound-type sesquiterpenoids | Not specified, but 26 distinct this compound-type compounds isolated | [1] |

| Genetically engineered yeast | (+)-Germacrene A | 33.37 g of essential oil from 3.4 L fermentation broth | [10] |

| Lime (Citrus aurantifolia) Peel Oil | Germacrene B | ~0.35% of the whole oil | [11] |

Experimental Protocols

Extraction and Isolation Methodologies

The isolation of germacranes from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques.

3.1.1. Extraction from Plant Material (e.g., Salvia species)

A general protocol for the extraction of sesquiterpenoids from the dried and powdered aerial parts of plants is as follows:

-

Maceration: The plant material is macerated with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours. This process is often repeated three times to ensure exhaustive extraction[12].

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity. Germacranes are typically found in the less polar fractions.

3.1.2. Extraction from Soft Corals

-

Initial Extraction: Fresh or frozen soft coral samples are minced and exhaustively extracted with acetone (B3395972) or a mixture of dichloromethane and methanol (1:1)[8][13].

-

Solvent Partitioning: The resulting extract is concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer, containing the lipophilic compounds including germacranes, is collected and dried.

3.1.3. Fungal Fermentation and Extraction

-

Cultivation: Endophytic fungi are cultured on a suitable solid medium (e.g., potato dextrose agar (B569324) or rice medium) or in a liquid broth for several weeks[14][15].

-

Extraction: The fungal biomass and/or the culture broth are extracted with ethyl acetate. The extract is then filtered and concentrated to yield the crude fungal extract[15][16].

Purification Protocols

3.2.1. Column Chromatography

Crude extracts are typically subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20 for initial fractionation. A gradient elution system, for example, with n-hexane and ethyl acetate, is commonly used for silica gel columns[12].

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of individual this compound derivatives, preparative HPLC is the method of choice[17].

-

Column: A reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm) is frequently used[10].

-

Mobile Phase: A gradient system of methanol and water or acetonitrile (B52724) and water is typically employed[10][18].

-

Detection: UV detection at a wavelength around 210 nm is suitable for detecting the sesquiterpenoid chromophores[10].

A specific method for the preparative separation of germacrene A from a fermentation broth involved a silver ion high-speed countercurrent chromatography followed by preparative HPLC on a C18 column with a mobile phase of methanol and water (95:5, v/v)[10].

Characterization Techniques

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of germacranes.

-

1H NMR: Provides information on the proton environment in the molecule. For germacrone (B1671451), characteristic signals appear for methyl groups and olefinic protons[19][20].

-

13C NMR: Reveals the number and type of carbon atoms. The 13C NMR spectrum of germacrone shows a characteristic ketone signal around 208.0 ppm[19][21].

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule and for the complete assignment of proton and carbon signals[22].

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compounds.

-

Electron Ionization (EI-MS): Provides a characteristic fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries[9][19][23]. The fragmentation of germacranes often involves rearrangements and cleavage of the ten-membered ring[22].

-

High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular formula.

Investigation of Biological Activities

This compound and its derivatives have been reported to possess a range of biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity Assessment

A common method to screen for anticancer activity is the MTT assay, which measures cell viability.

MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Anti-inflammatory Activity and Signaling Pathway Analysis

Germacranes have been shown to modulate key inflammatory signaling pathways such as the NF-κB and PI3K/Akt pathways.

4.2.1. NF-κB Signaling Pathway Analysis by Western Blot

This protocol allows for the assessment of the effect of a this compound derivative on the activation of the NF-κB pathway, often induced by lipopolysaccharide (LPS).

-

Cell Treatment: Pre-treat cells (e.g., A549 or RAW 264.7 macrophages) with the this compound derivative for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes to 4 hours.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key pathway proteins (e.g., p65, IκBα, phospho-IκBα) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels[24][25][26].

4.2.2. PI3K/Akt Signaling Pathway Analysis

The effect of germacranes on the PI3K/Akt pathway can also be investigated using Western blotting to measure the phosphorylation status of Akt and its downstream targets.

-

Cell Treatment and Lysis: Similar to the NF-κB protocol, treat cells with the compound of interest and appropriate stimuli (e.g., growth factors) and then lyse the cells.

-

Western Blotting: Probe the membranes with antibodies specific for total Akt, phosphorylated Akt (p-Akt), and downstream targets like mTOR and p70S6K.

-

Analysis: A decrease in the ratio of phosphorylated protein to total protein would indicate inhibition of the pathway.

Mandatory Visualizations

Caption: General workflow for the isolation and analysis of this compound derivatives. Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

References

- 1. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New sesquiterpenes from Asteriscus graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-type sesquiterpenoids from the flowers of Chrysanthemum indicum with hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cembrane-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 18. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Germacrone(6902-91-6) 1H NMR spectrum [chemicalbook.com]

- 21. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Conformational Analysis, Thermal Rearrangement, and EI-MS Fragmentation Mechanism of (1(10)E,4E,6S,7R)-Germacradien-6-ol by (13)C-Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. benchchem.com [benchchem.com]

- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 26. benchchem.com [benchchem.com]

The Core of Bitterness: A Technical Guide to Germacrane Ring Biosynthesis in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich source of specialized metabolites, many of which possess significant pharmacological activities. Among these, the sesquiterpenoid lactones (STLs) are a prominent class of compounds known for their characteristic bitter taste and a wide range of biological effects, including anti-inflammatory, anti-malarial, and anti-cancer properties. The biosynthesis of the vast majority of these STLs proceeds through a crucial ten-membered carbocyclic intermediate: the germacrane ring. Understanding the intricate enzymatic steps involved in the formation and subsequent modification of this key structural motif is paramount for the targeted discovery, metabolic engineering, and sustainable production of valuable therapeutic agents.

This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to the this compound ring in Asteraceae, focusing on the key enzymes, their catalytic mechanisms, and the experimental methodologies employed to elucidate this complex process.

The Central Pathway: From Farnesyl Pyrophosphate to Costunolide (B1669451)

The biosynthesis of the this compound ring and its initial functionalization into the precursor molecule, costunolide, is a multi-step enzymatic cascade that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway is primarily localized in the cytosol and involves a series of terpene synthases and cytochrome P450 monooxygenases.

The committed step in this pathway is the cyclization of the linear FPP molecule into the characteristic ten-membered this compound ring.[1][2][3] This reaction is catalyzed by (+)-germacrene A synthase (GAS) , a sesquiterpene cyclase.[1][4] In many members of the Asteraceae, including chicory (Cichorium intybus), this enzyme releases (+)-germacrene A as a free intermediate, which is a crucial departure from some other plant species where germacrene A remains enzyme-bound for further cyclizations.[1][2]

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications. The first is a three-step oxidation of the C12-methyl group of the isopropenyl side chain, catalyzed by germacrene A oxidase (GAO) , a multifunctional cytochrome P450 enzyme.[5][6] This process converts (+)-germacrene A sequentially into germacra-1(10),4,11(13)-trien-12-ol, germacra-1(10),4,11(13)-trien-12-al, and finally germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[5][7][8]

The final step in the formation of the foundational germacranolide, (+)-costunolide, involves the hydroxylation of germacrene A acid at the C6 position. This reaction is catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS) .[8][9][10] The resulting 6α-hydroxylation of germacrene A acid is believed to lead to a spontaneous lactonization between the newly introduced hydroxyl group and the C12-carboxylic acid, thus forming the characteristic α-methylene-γ-lactone ring of costunolide.[7][9] Costunolide then serves as a critical branching point for the biosynthesis of a vast array of other sesquiterpenoid lactones, including guaianolides and eudesmanolides.[10]

Quantitative Data on Key Enzymes

The characterization of the enzymes involved in this compound biosynthesis has yielded important quantitative data, which is crucial for applications in metabolic engineering and synthetic biology.

| Enzyme | Source Organism | Substrate | Km (µM) | Molecular Mass (kDa) | Optimal pH | Product(s) | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus (Chicory) roots | Farnesyl Diphosphate (B83284) | 6.6 | ~54 | ~6.7 | (+)-Germacrene A | [1][2][11] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are summarized methodologies for key experiments.

Isolation and Purification of (+)-Germacrene A Synthase from Chicory Roots

This protocol describes the purification of (+)-germacrene A synthase from chicory roots, a key step in its initial characterization.[1]

-

Homogenization: Fresh chicory roots are homogenized in a buffer containing polyvinylpolypyrrolidone (PVPP) to bind phenolic compounds, and dithiothreitol (B142953) (DTT) and ascorbate (B8700270) to prevent oxidation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000g) to obtain a clear supernatant containing the soluble enzymes.

-

Anion-Exchange Chromatography: The supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose). The column is washed, and proteins are eluted with a linear gradient of increasing salt concentration (e.g., KCl).

-

Dye-Ligand Chromatography: Active fractions from the anion-exchange step are pooled and applied to a dye-ligand chromatography column (e.g., Blue-Sepharose). The enzyme is eluted with a high salt concentration.

-

Enzyme Assay: Throughout the purification process, fractions are assayed for (+)-germacrene A synthase activity by incubating with farnesyl diphosphate and analyzing the products by Gas Chromatography-Mass Spectrometry (GC-MS).

Heterologous Expression and in vivo Reconstitution of the Costunolide Pathway

The functional characterization of the genes encoding the biosynthetic enzymes is often achieved through heterologous expression in microbial or plant systems. This approach has been successfully used to reconstitute the costunolide pathway in yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana.[8][12]

In Saccharomyces cerevisiae:

-

Gene Cloning: The cDNAs for germacrene A synthase (GAS), germacrene A oxidase (GAO), and costunolide synthase (COS) are cloned into yeast expression vectors.

-

Yeast Transformation: The expression cassettes are transformed into a suitable yeast strain.

-

Cultivation: The engineered yeast is cultivated in an appropriate medium.

-

Metabolite Extraction and Analysis: The culture is extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of germacrene A, germacrene A acid, and costunolide.[8][12]

In Nicotiana benthamiana (Transient Expression):

-

Agroinfiltration: Agrobacterium tumefaciens strains carrying the expression vectors for GAS, GAO, and COS are co-infiltrated into the leaves of N. benthamiana.

-

Incubation: The plants are incubated for several days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: Leaf tissue is harvested, extracted, and analyzed by GC-MS and LC-MS for the presence of the pathway intermediates and final product. Co-infiltration of constructs for GAS and GAO has been shown to result in the near-complete conversion of germacrene A.[12] Transient expression of all three enzymes has resulted in the production of costunolide at levels up to 60 ng/g fresh weight.[12]

Product Identification and Stereochemical Analysis

A critical aspect of studying terpene biosynthesis is the accurate identification and stereochemical characterization of the enzymatic products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying volatile and semi-volatile terpenes like germacrene A. The mass spectrum provides a molecular fingerprint, while the retention time on a specific column aids in identification.

-

Chiral Gas Chromatography: To determine the enantiomeric composition of the product, a chiral GC column is used. This allows for the separation and identification of enantiomers, such as (+)-germacrene A and (-)-germacrene A.

-

Cope Rearrangement: The absolute configuration of germacrene A can be determined by its heat-induced Cope rearrangement to β-elemene.[1][3] This reaction proceeds with a defined stereochemistry, and the enantiomeric form of the resulting β-elemene, analyzed by chiral GC, reveals the absolute configuration of the parent germacrene A. For example, enzymatically produced (+)-germacrene A from chicory rearranges to (-)-β-elemene when the GC injection port is set to a high temperature (e.g., 250°C).[1][3]

Future Perspectives and Applications

A thorough understanding of the this compound ring biosynthesis in Asteraceae opens up significant opportunities for metabolic engineering and synthetic biology. By expressing the key biosynthetic genes in microbial hosts like Saccharomyces cerevisiae, it is possible to achieve sustainable and scalable production of valuable sesquiterpenoids. For instance, engineered yeast has been used to produce germacrene A, a precursor to the anti-tumor drug β-elemene, with titers reaching 190.7 mg/L.[13] Further optimization of these microbial cell factories, through strategies such as overexpressing upstream pathway genes and knocking out competing pathways, holds the promise of even higher yields.[13][14]

The elucidation of this core pathway also provides a roadmap for the discovery and characterization of the downstream enzymes responsible for the immense structural diversification of sesquiterpenoid lactones in the Asteraceae. This knowledge will be instrumental in developing novel therapeutic agents and understanding the ecological roles of these fascinating natural products.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Bioactive Potential of Germacrane Sesquiterpenoids: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse biological activities of germacrane sesquiterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further investigation into this promising class of natural compounds.

This compound sesquiterpenoids, a significant and diverse group of natural products, have garnered considerable scientific attention for their potent and varied biological activities.[1][2] Found in a wide array of plant species, these compounds are characterized by a ten-membered carbocyclic ring, which serves as a scaffold for numerous chemical modifications, leading to a broad spectrum of pharmacological effects. This guide delves into the initial investigations of this compound bioactivity, presenting a technical overview of their therapeutic potential.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties in various experimental models. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a crucial role in regulating the expression of pro-inflammatory genes.[1][3]

A notable example is a this compound derivative, 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD), isolated from Achillea pannonica. In a study utilizing a croton oil-induced dermatitis model in mice, DHGD exhibited potent topical anti-inflammatory activity.[4][5] It significantly inhibited ear edema in a dose-dependent manner and reduced the infiltration of granulocytes at the site of inflammation.[4][5] Another this compound, isolated from Valeriana officinalis var. latifolia, was found to inhibit the production of nitric oxide (NO) and reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6 by potentially blocking inflammasome formation and NF-κB signaling activation.[3] Similarly, this compound-type sesquiterpenes from Artemisia atrovirens have shown inhibitory effects on NO production in LPS-stimulated RAW 264.7 murine macrophages.[6]

Table 1: Anti-inflammatory Activity of this compound Sesquiterpenoids

| Compound | Model System | Endpoint | Result | Reference |

| 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD) | Croton oil-induced mouse ear dermatitis | Edema Inhibition | ID50: 0.40 µmol/cm² | [4] |

| DHGD (0.75 µmol/cm²) | Croton oil-induced mouse ear dermatitis | Edema Inhibition (24h) | 61% | [4] |

| DHGD (0.75 µmol/cm²) | Croton oil-induced mouse ear dermatitis | Granulocyte Infiltration Inhibition | 61% | [4] |

| This compound from Valeriana officinalis (Compound 27) | LPS-stimulated macrophages | NO Production Inhibition | IC50: 3.65 ± 1.06 µM | [3] |

| This compound from Artemisia atrovirens (Compound 10) | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | IC50: 4.01 ± 0.09 µM | [6] |

Anticancer Activity

The cytotoxic effects of this compound sesquiterpenoids against various cancer cell lines are well-documented, with their anticancer activity often attributed to the induction of apoptosis and cell cycle arrest.[1][2] These compounds can modulate multiple cellular signaling pathways implicated in cancer progression, including the JAK/STAT, PI3K/AKT/mTOR, and p53 pathways.[1][7][8]

For instance, germacrone (B1671451), a prominent this compound, has been shown to induce apoptosis in human hepatoma HepG2 cells by inhibiting the JAK2/STAT3 signaling pathway.[1] It can also trigger a mitochondria-mediated caspase pathway to induce cell cycle arrest and apoptosis.[1] Studies on this compound sesquiterpene dilactones from Mikania micrantha revealed cytotoxic activity against human tumor cell lines including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).[9] Similarly, highly oxygenated this compound-type sesquiterpenoids from Sigesbeckia orientalis demonstrated significant in vitro cytotoxicity against human A549 and MDA-MB-231 cancer cell lines.[10]

Table 2: Cytotoxic Activity of this compound Sesquiterpenoids against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Germacrone | HepG2 | Hepatocellular Carcinoma | 68.23 | [1] |

| This compound Sesquiterpene Dilactone (from M. micrantha) | A549 | Lung Carcinoma | 8.97 - 27.39 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha) | HepG2 | Hepatocellular Carcinoma | 8.97 - 27.39 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha) | MCF-7 | Breast Cancer | 8.97 - 27.39 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha) | HeLa | Cervical Cancer | 8.97 - 27.39 | [9] |

| This compound from S. orientalis (Compound 13) | A549 | Lung Carcinoma | 6.02 - 10.77 | [10] |

| This compound from S. orientalis (Compound 21) | A549 | Lung Carcinoma | 6.02 - 10.77 | [10] |

| This compound from S. orientalis (Compound 23) | A549 | Lung Carcinoma | 6.02 - 10.77 | [10] |

| This compound from S. orientalis (Compound 13) | MDA-MB-231 | Breast Cancer | 6.02 - 10.77 | [10] |

| This compound from S. orientalis (Compound 21) | MDA-MB-231 | Breast Cancer | 6.02 - 10.77 | [10] |

| This compound from S. orientalis (Compound 23) | MDA-MB-231 | Breast Cancer | 6.02 - 10.77 | [10] |

Antimicrobial Activity

Several this compound sesquiterpenoids have exhibited promising antimicrobial activity against a range of bacteria and fungi.[11][12] The proposed mechanism of action for some germacranes, like Germacrene D, involves the permeabilization of microbial cells and disruption of membrane integrity.[11]

Germacrone, isolated from Curcuma heyneana rhizomes, showed notable antibacterial activity against Pseudomonas aeruginosa.[13] Dehydrocurdione from the same source was most active against Bacillus subtilis.[13] Furthermore, this compound sesquiterpene dilactones from Mikania micrantha displayed strong in vitro antibacterial activity against several bacteria, including the drug-resistant strain MRSA, with MIC values comparable to the reference antibiotic vancomycin.[9]

Table 3: Antimicrobial Activity of this compound Sesquiterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Germacrone | Pseudomonas aeruginosa | 15.6 | [13] |

| Dehydrocurdione | Bacillus subtilis | 31.2 | [13] |

| This compound Sesquiterpene Dilactone (from M. micrantha, Compound 4) | Various bacteria | 1.56 - 12.5 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha, Compound 7) | Various bacteria | 1.56 - 12.5 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha, Compound 8) | Various bacteria | 1.56 - 12.5 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha, Compound 9) | Various bacteria | 1.56 - 12.5 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha, Compound 4) | MRSA | 6.25 | [9] |

| This compound Sesquiterpene Dilactone (from M. micrantha, Compound 9) | MRSA | 6.25 | [9] |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound compounds, suggesting their utility in mitigating neuronal damage associated with conditions like cerebral ischemia and traumatic brain injury.[14][15] These effects are often mediated through antioxidative and anti-apoptotic mechanisms.

Germacrone has been shown to attenuate cerebral ischemia/reperfusion injury in rats by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[14] It also exhibited anti-apoptotic effects by downregulating pro-apoptotic proteins (Bax, caspase-3) and upregulating the anti-apoptotic protein Bcl-2.[14] Furthermore, germacrone has been found to alleviate neurological deficits following traumatic brain injury by modulating neuroinflammation and oxidative stress, potentially through the upregulation of the antioxidant protein Nrf2 and inhibition of the inflammatory transcription factor NF-κB (p65).[15] Another this compound-type diterpene, acetoxypachydiol, has demonstrated neuroprotective effects against oxidative stress through the activation of the Keap1-Nrf2/HO-1 pathway.[16]

Signaling Pathways and Visualizations

The diverse bioactivities of this compound sesquiterpenoids are underpinned by their interaction with a multitude of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

Caption: this compound modulation of the NF-κB signaling pathway in inflammation.

Caption: Anticancer signaling pathways influenced by this compound sesquiterpenoids.

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed methodologies for key bioassays are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This in vitro assay evaluates the potential of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[17][18]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.

Caption: Workflow for the Nitric Oxide (NO) production assay.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common initial screening method for potential anticancer drugs.[18][19]

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20]

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23]

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Reference antibiotic

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure turbidity.

Neuroprotective Activity: In Vitro Oxidative Stress Model

This assay evaluates the ability of a compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from damage induced by an oxidative stressor like hydrogen peroxide (H2O2).[24][25][26]

Materials:

-

Neuronal cell line (e.g., PC12)

-

Appropriate cell culture medium and supplements

-

Test compound (this compound)

-

Hydrogen peroxide (H2O2)

-

MTT or other cell viability assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compound for a specific duration (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 for a defined period (e.g., 24 hours). Include a control group (cells only) and an H2O2-only group.

-

Assessment of Cell Viability: After the incubation period, assess cell viability using the MTT assay or another suitable method.

-

Data Analysis: Compare the viability of cells pre-treated with the this compound compound to that of the H2O2-only group to determine the neuroprotective effect.

This technical guide provides a foundational understanding of the bioactivity of this compound sesquiterpenoids. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural sources. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this fascinating class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical anti-inflammatory activity of a new this compound derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. This compound-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - Tailor - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 8. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 14. Germacrone attenuates cerebral ischemia/reperfusion injury in rats via antioxidative and antiapoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Germacrone alleviates neurological deficits following traumatic brain injury by modulating neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ijcrt.org [ijcrt.org]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. apec.org [apec.org]

- 24. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 26. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Diversity of Germacrane Lactones: A Technical Guide

Introduction

Germacrane lactones represent a significant and highly diverse subgroup of sesquiterpene lactones, a class of natural products renowned for their wide array of biological activities. Characterized by a ten-membered carbocyclic ring, these compounds are predominantly found in the Asteraceae family. Their chemical diversity stems from variations in oxidation patterns, stereochemistry, and the nature of ester side chains. Germacranolides are considered the biogenetic precursors for other major classes of sesquiterpene lactones, including guaianolides and eudesmanolides, making them a focal point in natural product chemistry and drug discovery.[1][2][3] This guide provides an in-depth exploration of their biosynthesis, structural variety, isolation methodologies, and pharmacological potential, tailored for researchers and professionals in drug development.

Biosynthesis of this compound Lactones

The biosynthesis of all sesquiterpenoids, including this compound lactones, originates from the mevalonate (B85504) pathway. The key steps are outlined below:

-

Formation of Farnesyl Diphosphate (FPP): The pathway begins with the assembly of the C15 precursor, FPP, from isoprene (B109036) units.

-

Cyclization to (+)-Germacrene A: The committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A.[4][5] This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS).[5][6] In plants like chicory (Cichorium intybus), (+)-germacrene A is released from the enzyme and serves as a stable intermediate.[5]

-

Oxidative Modifications: The (+)-germacrene A skeleton undergoes a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases. The precise sequence and position of these oxidations contribute significantly to the structural diversity of the resulting compounds.

-

Lactone Ring Formation: A key feature is the formation of a lactone ring, typically an α-methylene-γ-lactone, which is crucial for the biological activity of many of these compounds.

-

Further Diversification: The resulting germacranolide can then act as a branching point for the biosynthesis of other sesquiterpene lactone types, such as guaianolides and eudesmanolides, through further enzymatic cyclizations and rearrangements.[4]

Isolation and Structure Elucidation

The isolation and structural characterization of this compound lactones from complex plant extracts is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: General Isolation Workflow

-

Extraction: Dried and powdered plant material (e.g., leaves, roots, or whole plants) is typically extracted exhaustively with a solvent of medium polarity, such as dichloromethane, chloroform, or ethyl acetate (B1210297), at room temperature.

-

Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation using techniques like solvent-solvent partitioning or low-pressure column chromatography over silica (B1680970) gel. This step aims to separate compounds based on polarity and reduce the complexity of the mixture.

-

Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic methods.

-

Column Chromatography (CC): Repeated CC on silica gel or alumina, using gradient elution with solvent systems like hexane-ethyl acetate or chloroform-methanol, is a standard procedure.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on reversed-phase (C18) or normal-phase columns.

-

-

Purity Assessment: The purity of isolated compounds is confirmed by analytical HPLC or thin-layer chromatography (TLC).

Experimental Protocol: Structure Elucidation

-

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight and deduce the molecular formula of the isolated compound.[7][8]

-

Structural Backbone and Functional Groups:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons, their chemical environment, and coupling patterns. ¹³C NMR indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary).[2]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as hydroxyls (-OH), carbonyls (C=O) of the lactone ring, and double bonds (C=C).

-

-

Connectivity and Relative Stereochemistry:

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-C-C-H). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.[8][9]

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the relative stereochemistry by identifying protons that are close in space.

-

-

Absolute Configuration:

-

X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the complete 3D structure, including the absolute configuration.[7]

-

Electronic Circular Dichroism (ECD): In the absence of suitable crystals, experimental ECD spectra are compared with quantum mechanically calculated spectra for possible stereoisomers to assign the absolute configuration.[7]

-

Biological Activities and Structure-Activity Relationships

This compound lactones exhibit a broad spectrum of potent biological activities, with cytotoxic and antibacterial properties being the most extensively studied.

Cytotoxic and Antitumor Activity

Many this compound lactones show significant cytotoxicity against various human cancer cell lines. This activity is often linked to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules like proteins and DNA.[10][11]